molecular formula C24H18Cl2N2O3 B3929468 N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2-chlorophenyl)methyl]-4-methoxybenzamide

N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2-chlorophenyl)methyl]-4-methoxybenzamide

Cat. No.: B3929468
M. Wt: 453.3 g/mol
InChI Key: XXIXVRIIZYQKQQ-UHFFFAOYSA-N
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Description

MMV666022 is a quinolinol compound identified through high-throughput screening of the Medicines for Malaria Venture (MMV) malaria box. It has shown promising activity against various parasitic diseases, including Theileria annulata and Brugia malayi .

Chemical Reactions Analysis

MMV666022 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can alter the quinolinol structure, potentially affecting its biological activity.

    Substitution: The compound can undergo substitution reactions, where functional groups on the quinolinol ring are replaced with other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

MMV666022 has been extensively studied for its potential applications in scientific research, particularly in the fields of parasitology and infectious diseases. Some of its key applications include:

Mechanism of Action

The mechanism of action of MMV666022 involves the inhibition of specific enzymes in parasitic organisms. The compound targets enzymes that are essential for the survival and proliferation of parasites, leading to their death. The molecular targets and pathways involved in this process are still under investigation, but it is known that MMV666022 has a high therapeutic index, making it a promising candidate for further development .

Comparison with Similar Compounds

MMV666022 is structurally similar to other quinolinol compounds, such as MMV666054. Both compounds have shown significant activity against parasitic infections, but MMV666022 has a higher therapeutic index, making it a more promising candidate for drug development. Other similar compounds include MMV000062 and MMV560185, which have also shown activity against parasitic infections but with different mechanisms of action and therapeutic indices .

Properties

IUPAC Name

N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2-chlorophenyl)methyl]-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18Cl2N2O3/c1-31-15-10-8-14(9-11-15)24(30)28-21(16-5-2-3-7-19(16)25)18-13-20(26)17-6-4-12-27-22(17)23(18)29/h2-13,21,29H,1H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIXVRIIZYQKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(C2=CC=CC=C2Cl)C3=CC(=C4C=CC=NC4=C3O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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